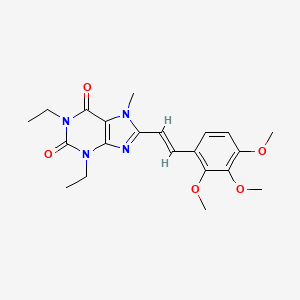
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a styryl group substituted with three methoxy groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The 7 position is methylated using methyl iodide under similar conditions.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the xanthine derivative is reacted with 2,3,4-trimethoxystyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethyl-substituted xanthine.
Substitution: Formation of various substituted xanthine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study xanthine oxidase activity.
Medicine: Potential therapeutic applications due to its stimulant properties.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in various physiological effects, including stimulation of the central nervous system. The compound may also interact with adenosine receptors, contributing to its stimulant effects.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to the presence of the styryl group with methoxy substitutions, which may impart distinct chemical and biological properties compared to other xanthine derivatives.
特性
CAS番号 |
155271-05-9 |
|---|---|
分子式 |
C21H26N4O5 |
分子量 |
414.5 g/mol |
IUPAC名 |
1,3-diethyl-7-methyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O5/c1-7-24-19-16(20(26)25(8-2)21(24)27)23(3)15(22-19)12-10-13-9-11-14(28-4)18(30-6)17(13)29-5/h9-12H,7-8H2,1-6H3/b12-10+ |
InChIキー |
CHBQGXAYJRZXCQ-ZRDIBKRKSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


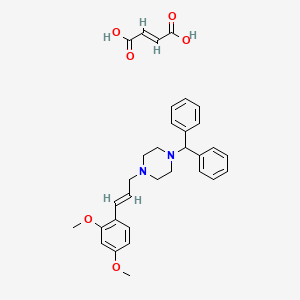
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
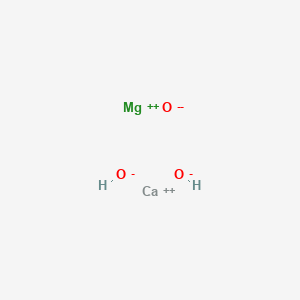
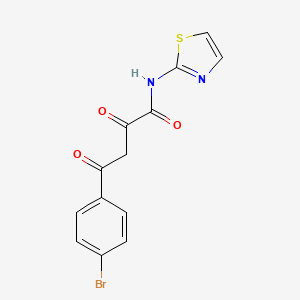
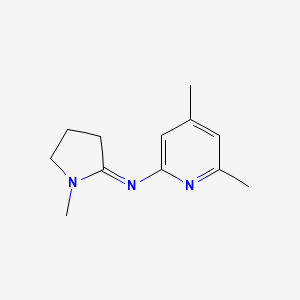
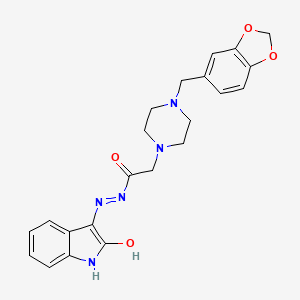

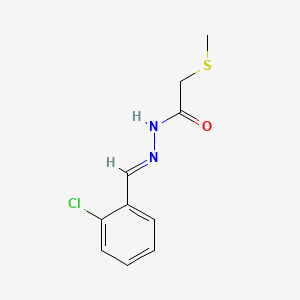

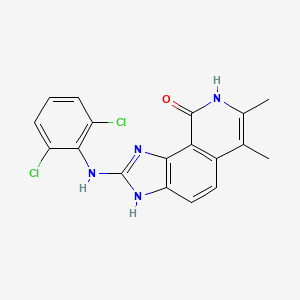
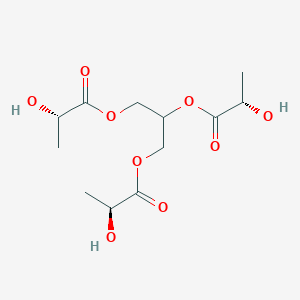
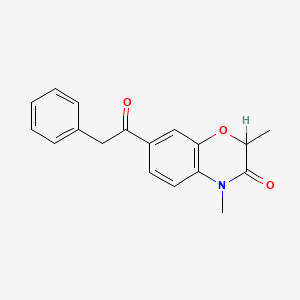
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

